

Application Notes and Protocols: Use of Americium Trinitrate in Solvent Extraction Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Americium trinitrate*

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Introduction

Americium (Am), a synthetic actinide element, is predominantly available as its isotopes Americium-241 (^{241}Am) and Americium-243 (^{243}Am). In nitric acid solutions, americium exists as Americium(III) nitrate, $\text{Am}(\text{NO}_3)_3$. This form is the common starting point for various separation and purification procedures. The primary application of these processes is in the partitioning of minor actinides from used nuclear fuel and high-level liquid waste. While direct applications in drug development are not established due to its radiological properties, the purification of americium is crucial for various research applications, including its use as a source for other radionuclides and for fundamental chemical studies.

Solvent extraction is the most prevalent method for the purification of americium. These notes provide an overview of the principles and protocols for the solvent extraction of americium from nitrate solutions. The data and methodologies are primarily derived from applications in the nuclear fuel cycle but are presented here to be accessible to a broader scientific audience.

Principles of Solvent Extraction of Americium(III) Nitrate

Solvent extraction of Americium(III) from nitric acid solutions involves the transfer of the Am^{3+} ion from an aqueous phase to an immiscible organic phase. This is achieved by complexation with specific organic ligands dissolved in a suitable diluent. The efficiency of the extraction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the presence of other competing metal ions.

In nitric acid solutions, Am(III) exists as a hydrated ion, $[\text{Am}(\text{H}_2\text{O})_x]^{3+}$, at low acid concentrations. As the nitric acid concentration increases, nitrate ions begin to complex with the americium ion, forming species such as $[\text{Am}(\text{NO}_3)]^{2+}$ and $[\text{Am}(\text{NO}_3)_2(\text{H}_2\text{O})_y]^+$. The formation of these nitrate complexes is crucial for their extraction by neutral extractants.

Several solvent systems have been developed for americium extraction, with the most common ones being:

- **TRUEX Process (Transuranic Extraction):** This process utilizes a mixture of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (TBP) in a hydrocarbon diluent like dodecane.
- **DIAMEX Process (Diamide Extraction):** This process employs diamide extractants.
- **SANEX Process (Selective Actinide Extraction):** This process is designed for the selective extraction of actinides over lanthanides.
- **AmSel Process (Americium Selective Extraction):** This process focuses on the selective stripping of americium from a loaded organic phase.

The separation of trivalent americium from trivalent lanthanides is a significant challenge due to their similar ionic radii and chemical properties.

Data Presentation: Extraction and Separation Performance

The following tables summarize quantitative data from various solvent extraction studies on americium.

Table 1: Distribution Ratios of Americium(III) in the TRUEX Process

Aqueous Phase (HNO ₃)	Organic Phase	Distribution Ratio (D _{Am})	Reference
3 M	0.2 M CMPO / 1.2 M TBP in dodecane	10 - 35	[1]
0.1 M	0.2 M CMPO / 1.2 M TBP in dodecane	0.5 - 0.6	[1]
1 M - 8 M	0.2 M CMPO / 1.2 M TBP in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide	> 100	[2]

Table 2: Separation of Americium(III) and Curium(III)

Organic Phase	Aqueous Phase	Separation Factor (SF _{Am/m})	Process	Reference
0.6 M DMDOHEMA / 0.45 M HDEHP in TPH	6 M HNO ₃ with 30 mM TEDGA	2.5	EXAm	[3]
0.6 M DMDOHEMA / 0.45 M HDEHP in TPH	6 M HNO ₃ without TEDGA	1.6	EXAm	[3]
0.1 M TODGA in n-dodecane	3 M HNO ₃ with Bi(V) oxidant	> 10,000 (Cm/Am)	-	[4][5]
0.1 M iPDdDGA in 10% 1-octanol/n-dodecane	3 M HNO ₃	~1.9 (Cm/Am)	-	[6]

DMDOHEMA: N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide HDEHP: di-2-ethylhexylphosphoric acid TPH: Hydrogenated tetrapropylene TEDGA: N,N,N',N'-tetraethyldiglycolamide TODGA: N,N,N',N'-tetraoctyldiglycolamide iPDdDGA: N,N'-diisobutyl-N,N'-di(2-ethylhexyl)diglycolamide

Experimental Protocols

Protocol for Preparation of Americium Trinitrate Solution

This protocol describes the preparation of an americium(III) nitrate stock solution from americium dioxide (AmO_2), a common starting material.

Materials:

- Americium dioxide (AmO_2) powder
- Concentrated nitric acid (HNO_3)
- Deionized water
- Heating plate
- Volumetric flasks
- Fume hood suitable for handling radioactive materials

Procedure:

- Weigh a precise amount of AmO_2 powder inside a fume hood.
- Transfer the powder to a clean glass beaker.
- Slowly add concentrated HNO_3 to the beaker. The reaction to dissolve AmO_2 is: $\text{AmO}_2 + 4 \text{HNO}_3 \rightarrow \text{Am}(\text{NO}_3)_3 + \text{NO}_2 + 2 \text{H}_2\text{O}$
- Gently heat the solution on a hot plate to facilitate dissolution. The dissolution of americium dioxide in nitric acid is a standard procedure for preparing americium(III) solutions.^[7]

- Once the AmO_2 is completely dissolved, a clear solution of americium(III) nitrate will be formed.
- Allow the solution to cool to room temperature.
- Carefully transfer the solution to a volumetric flask of appropriate size.
- Dilute the solution to the desired volume with deionized water to achieve the target concentration of nitric acid and americium.

Protocol for Solvent Extraction of Americium(III) using a CMPO-TBP System (TRUEX-type)

This protocol outlines a laboratory-scale batch extraction of americium(III) from a nitric acid solution.

Materials:

- Americium(III) nitrate solution in nitric acid (e.g., 3 M HNO_3)
- Organic solvent: 0.2 M CMPO and 1.2 M TBP in n-dodecane
- Centrifuge tubes (glass or solvent-resistant polymer)
- Vortex mixer
- Centrifuge
- Pipettes

Procedure:

- Preparation of the Organic Phase: Prepare the organic solvent by dissolving the required amounts of CMPO and TBP in n-dodecane.
- Pre-equilibration: Before extraction, pre-equilibrate the organic phase by contacting it with a fresh aqueous solution of the same nitric acid concentration as the feed solution (without americium). This step saturates the organic phase with nitric acid and water, minimizing

volume changes during the actual extraction. To do this, mix equal volumes of the organic phase and the nitric acid solution, vortex for 2 minutes, centrifuge for 5 minutes, and discard the aqueous phase. Repeat this step.

- Extraction:
 - Pipette equal volumes of the pre-equilibrated organic phase and the americium(III) nitrate aqueous feed solution into a centrifuge tube. A common phase ratio is 1:1.
 - Tightly cap the tube and vortex vigorously for at least 5 minutes to ensure thorough mixing and facilitate the transfer of the americium complex to the organic phase.
 - Centrifuge the mixture at high speed (e.g., 3000 rpm) for 10 minutes to achieve complete phase separation.
- Phase Separation and Sampling:
 - Carefully separate the two phases (aqueous at the bottom, organic at the top).
 - Take an aliquot from each phase for analysis (e.g., by alpha or gamma spectrometry) to determine the concentration of americium.
- Calculation of Distribution Ratio (D_{am}):
 - The distribution ratio is calculated as: $D_{am} = [Am]_{org} / [Am]_{aq}$ where $[Am]_{org}$ is the concentration of americium in the organic phase and $[Am]_{aq}$ is the concentration of americium in the aqueous phase.

Protocol for Stripping of Americium(III) from a Loaded Organic Phase

This protocol describes the back-extraction (stripping) of americium from the organic phase into a new aqueous phase.

Materials:

- Americium-loaded organic phase from the extraction step

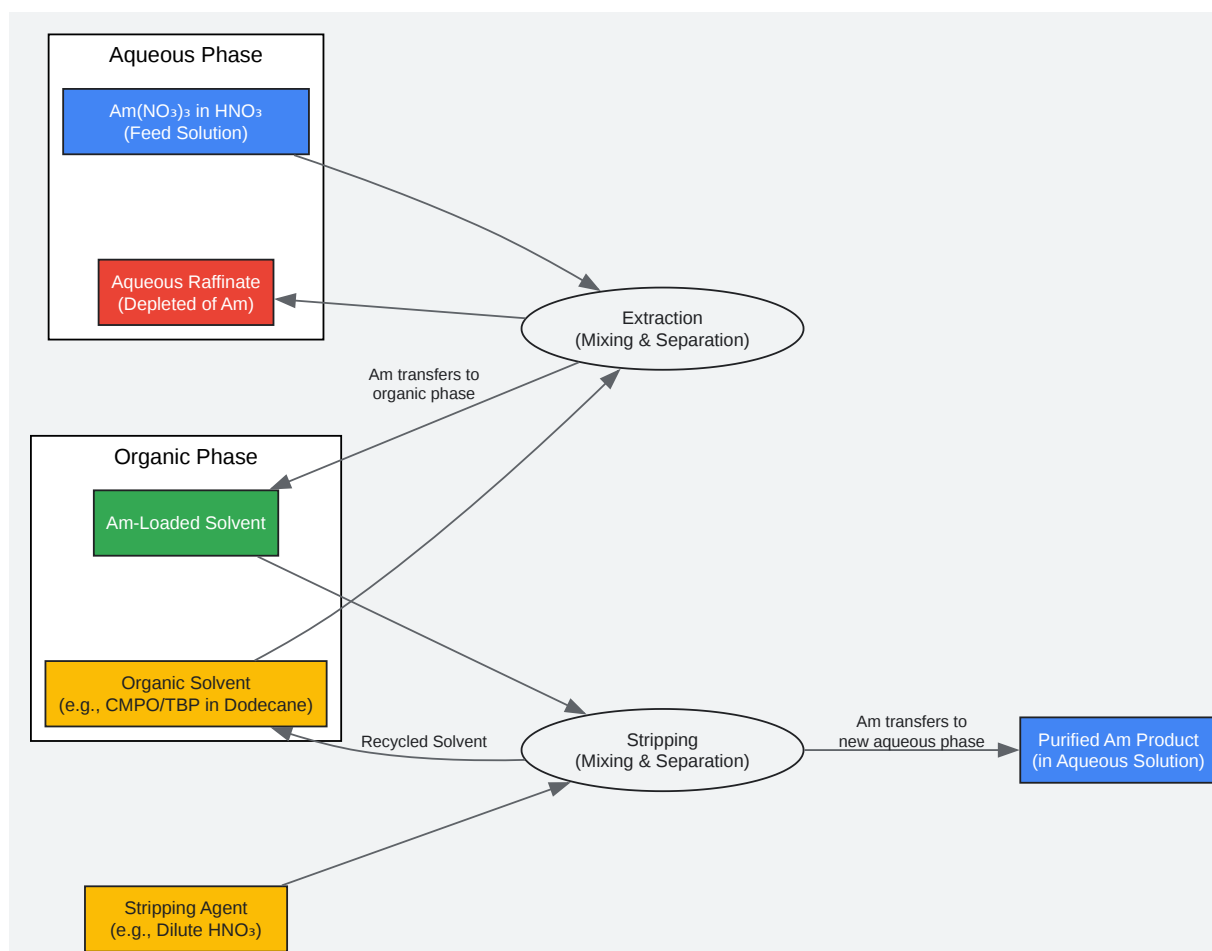
- Stripping solution (e.g., dilute nitric acid, 0.1 M HNO₃)
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Pipettes

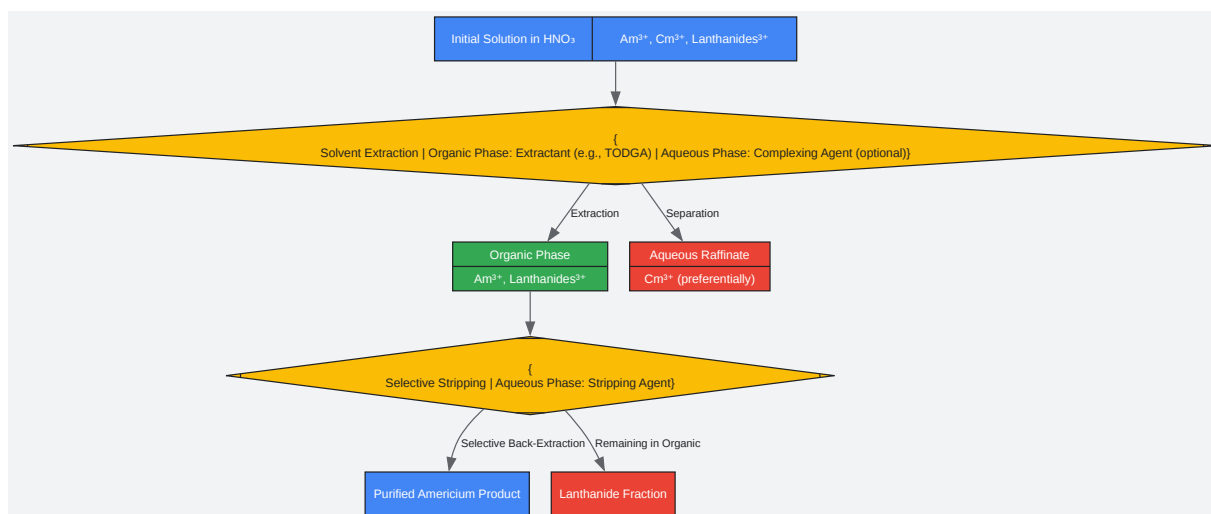
Procedure:

- Stripping:
 - Pipette equal volumes of the americium-loaded organic phase and the aqueous stripping solution into a centrifuge tube.
 - Vortex the mixture for at least 5 minutes.
 - Centrifuge for 10 minutes to separate the phases.
- Phase Separation and Analysis:
 - Separate the phases and take aliquots for analysis to determine the americium concentration in both the stripped organic phase and the new aqueous product phase.
- Multiple Stripping Stages: To achieve high recovery of americium from the organic phase, the stripping step can be repeated with fresh stripping solution. More than 99.99% of americium can be removed from the loaded organic phase with successive strips.[5]

Visualizations of Processes and Workflows

The following diagrams illustrate the conceptual workflows in the solvent extraction of americium.





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- To cite this document: BenchChem. [Application Notes and Protocols: Use of Americium Trinitrate in Solvent Extraction Processes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217664#use-of-ameridium-trinitrate-in-solvent-extraction-processes>]

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